{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a dimethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propylamino Group: The propylamino group can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.
Coupling with Phenyl Group: The phenyl group is then coupled with the imidazole derivative through a Friedel-Crafts alkylation reaction.
Introduction of Dimethylamine: The dimethylamine moiety is introduced via reductive amination using formaldehyde and dimethylamine.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-methyl-amine hydrochloride
- {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-ethyl-amine hydrochloride
- {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-propyl-amine hydrochloride
Uniqueness
{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamine moiety, in particular, enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4.ClH/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19;/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCGHSEOQYEFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.